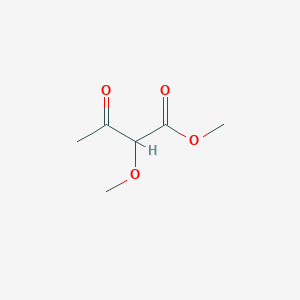

Methyl 2-methoxy-3-oxobutanoate

Descripción

Role as a Versatile Chemical Synthon in Advanced Organic Transformations

A synthon is a conceptual unit within a molecule that aids in the planning of a chemical synthesis. Methyl 2-methoxy-3-oxobutanoate serves as a versatile synthon, particularly in cycloaddition reactions that form the basis of many advanced organic transformations. biosynth.com One of the most powerful of these is the Diels-Alder reaction, a chemical process that joins a conjugated diene with a substituted alkene (the dienophile) to create a substituted cyclohexene (B86901) system. dtu.dkyoutube.com

The reactivity of the dienophile in a Diels-Alder reaction is significantly enhanced by the presence of electron-withdrawing groups. pressbooks.pubmasterorganicchemistry.com The carbonyl groups of the ester and ketone in β-keto esters like this compound make them effective dienophiles, enabling the construction of complex cyclic products. biosynth.comresearchgate.net These resulting cyclohexene structures are themselves valuable intermediates for further chemical modification. dtu.dkresearchgate.net

Contribution to the Synthesis of Complex Molecular Architectures and Bioactive Scaffolds

The construction of complex molecules, especially those with biological activity, is a primary goal of organic synthesis. β-Keto esters are prized for their role as key intermediates in the synthesis of diverse and complex drug molecules and natural products. researchgate.net Their ability to participate in reactions that form multiple carbon-carbon bonds, such as the Diels-Alder reaction, makes them ideal for building intricate molecular scaffolds from simpler starting materials. dtu.dkresearchgate.net

For instance, the carbon skeleton of tropane (B1204802) alkaloids, a class of plant-derived compounds with significant pharmaceutical properties, is assembled using β-keto ester derivatives as key intermediates. researchgate.net The general utility of β-keto esters extends to the synthesis of a wide array of natural products, including paclitaxel, serricornine, and various carboxylic acid esters. nih.gov The functional groups inherent to this compound provide synthetic handles that can be manipulated to generate the complex, polyfunctionalized structures characteristic of many bioactive compounds.

Position within β-Keto Ester Chemistry Research

β-Keto esters are a fundamental class of compounds in organic chemistry, valued for the dual electrophilic and nucleophilic character arising from their structure. nih.govresearchgate.net This reactivity allows for a wide range of transformations, including alkylations, palladium-catalyzed reactions, and decarboxylations to form ketones. nih.govsemanticscholar.org

A significant area of research within β-keto ester chemistry is transesterification, the process of exchanging the alcohol portion of an ester. β-keto esters are particularly reactive in these transformations, allowing for the synthesis of a wide variety of esters from commercially available methyl or ethyl esters. nih.govresearchgate.net This process is compatible with numerous functional groups and can be scaled up, highlighting its practical utility. nih.gov The specific structure of this compound, with its α-methoxy group, offers a unique substrate for these and other transformations, allowing researchers to explore novel reaction pathways and synthesize unique molecular targets.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-methoxy-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-4(7)5(9-2)6(8)10-3/h5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUDIMKYHJYCKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20508336 | |

| Record name | Methyl 2-methoxy-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81114-96-7 | |

| Record name | Methyl 2-methoxy-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 Methoxy 3 Oxobutanoate and Its Derivatives

Classical Synthetic Approaches

Traditional methods for synthesizing β-keto esters and their derivatives, such as methyl 2-methoxy-3-oxobutanoate, often rely on well-understood reactions like alkylations of enolates, condensation reactions, and esterification processes.

A cornerstone of carbonyl chemistry, the alkylation of enolate ions provides a powerful means to form new carbon-carbon bonds at the α-position of a carbonyl group. fiveable.menumberanalytics.com This strategy is applicable to the synthesis of derivatives of this compound.

The acetoacetic ester synthesis is a classic example that utilizes the alkylation of an enolate. fiveable.melibretexts.org This series of reactions transforms an alkyl halide into a methyl ketone with the addition of three carbons. libretexts.org The process begins with the deprotonation of a β-keto ester, such as methyl acetoacetate (B1235776), to form a nucleophilic enolate ion. openstax.orgpressbooks.pub This enolate can then react with an alkylating agent in an SN2 reaction to introduce an alkyl group at the α-carbon. openstax.orgpressbooks.pub

For the synthesis of a methoxy (B1213986) derivative, a suitable methoxy-containing electrophile would be required. However, direct methoxylation at the α-position can be challenging. An alternative approach involves the alkylation of a related precursor. For instance, treating 3-oxobutanoic acid with diazomethane (B1218177) protects the carboxylic acid as a methyl ester. brainly.com Subsequent treatment with a base like sodium methoxide (B1231860) and a methylating agent such as methyl iodide can lead to the formation of methyl 2-methyl-3-oxobutanoate. brainly.com

Table 1: Alkylation Reaction Overview

| Reaction Type | Key Reagents | Intermediate | Significance |

|---|---|---|---|

| Acetoacetic Ester Synthesis | β-keto ester, Base, Alkyl halide | Enolate ion | Forms α-substituted methyl ketones. libretexts.org |

| Malonic Ester Synthesis | Diethyl malonate, Base, Alkyl halide | Enolate ion | Synthesizes substituted acetic acids. fiveable.me |

The choice of base and solvent is critical in enolate alkylation reactions. The base must be strong enough to deprotonate the α-carbon effectively. Sodium ethoxide is a common choice for deprotonating β-keto esters like ethyl acetoacetate, as the α-hydrogens are relatively acidic (pKa ≈ 11), allowing for nearly complete conversion to the enolate. libretexts.org For less acidic carbonyl compounds, a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) is often employed to ensure complete and irreversible enolate formation. libretexts.org

The solvent plays a crucial role in solvating the metal cation of the enolate and influencing the reaction rate and selectivity. Aprotic solvents are generally preferred for SN2 alkylation reactions. In one documented synthesis of a related compound, methyl 2-methoxyimino-3-oxobutanoate, anhydrous acetone (B3395972) was used as the solvent with potassium carbonate as the base. nih.gov

Condensation reactions, particularly the Claisen condensation, are fundamental for forming carbon-carbon bonds and are used to produce β-keto esters. fiveable.memasterorganicchemistry.com The reaction involves the condensation of two ester molecules in the presence of a strong base. fiveable.me One ester molecule is converted into an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the second ester molecule. youtube.com

A "crossed" Claisen condensation involves two different esters. fiveable.me This approach can be synthetically useful, especially if one of the esters lacks α-hydrogens and cannot self-condense. fiveable.me To synthesize a compound like methyl 2-methyl-3-oxobutanoate, a crossed Claisen condensation could be envisioned between two different ester starting materials. chegg.com The reaction's driving force is often the deprotonation of the newly formed β-keto ester, which is more acidic than the starting esters. youtube.comambeed.com

A specific example of a condensation reaction leading to a related structure involves refluxing a solution of 3-nitrobenzaldehyde (B41214) and methyl acetoacetate with piperidine (B6355638) and acetic acid in benzene. prepchem.com

Esterification is the process of forming an ester from a carboxylic acid and an alcohol, typically in the presence of an acid catalyst. youtube.com This reaction is reversible and is known as the Fischer esterification. masterorganicchemistry.com To drive the reaction towards the ester product, an excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.com

For the synthesis of this compound, if the corresponding carboxylic acid, 2-methoxy-3-oxobutanoic acid, were available, it could be converted to the methyl ester via Fischer esterification using methanol (B129727) and an acid catalyst. Green and efficient esterification methods have been developed, such as using a dried Dowex H+/NaI system, which can esterify various organic acids under mild conditions, often at room temperature. nih.gov For example, dl-malic acid can be selectively mono-esterified using a Dowex resin in methanol. nih.gov

Alkylation Reactions of Enolate Intermediates

Advanced Synthetic Strategies and Optimization

Modern synthetic chemistry focuses on developing more efficient, selective, and environmentally friendly methods. This includes the use of advanced catalysts and the optimization of reaction conditions to improve yields and reduce byproducts.

Furthermore, biocatalysis offers a powerful tool for asymmetric synthesis. Short-chain alcohol dehydrogenases have been used for the dynamic kinetic asymmetric transformation of methyl 2-benzamido-methyl-3-oxobutanoate, achieving high enantio- and diastereoselectivity. researchgate.net Such enzymatic approaches could potentially be adapted for the stereoselective synthesis of derivatives of this compound.

Multi-Step Synthesis Pathways

Multi-step synthesis involves a sequence of chemical reactions to create a target compound from readily available starting materials. bldpharm.comgoogle.comgoogle.com This approach is fundamental when a molecule cannot be formed in a single step. For α-substituted β-ketoesters like this compound, a common strategy begins with a simpler, parent ketoester, such as methyl acetoacetate. atamanchemicals.comchemicalbook.com The reactive α-hydrogen, located on the carbon between the two carbonyl groups, can be removed by a base to form a nucleophilic enolate, which can then react with an electrophile.

A general pathway to synthesize α-alkoxy-β-ketoesters can be envisioned through several steps. One potential route involves the α-halogenation of methyl acetoacetate, followed by a nucleophilic substitution reaction with a methoxide source. Another approach involves the direct α-methoxylation using an electrophilic source of methoxy group.

A more complex multi-step synthesis is exemplified by the creation of methyl (S)-4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate, a key intermediate for tropane (B1204802) alkaloids. This synthesis starts from L-proline and involves protection, reduction, oxidation, a Wittig reaction, and finally a decarboxylative condensation to furnish the final β-oxoester product over several steps. bldpharm.com Similarly, the synthesis of methyl 3-oxooctadecanoate is achieved via a two-stage process where methyl potassium malonate is first activated with magnesium chloride and triethylamine, and then reacted with an acyl chloride. nih.gov These examples highlight the versatility of multi-step sequences in building complex derivatives of the core oxobutanoate structure.

Table 1: Illustrative Multi-Step Synthesis of a β-Ketoester Derivative

| Step | Reaction Type | Reactants | Reagents | Product |

|---|---|---|---|---|

| 1 | Activation | Monomethyl monopotassium malonate | Triethylamine, Magnesium chloride in Acetonitrile | Magnesium enolate complex |

| 2 | Acylation | Magnesium enolate complex, n-Hexadecanoyl chloride | Triethylamine in Acetonitrile | Methyl 3-oxooctadecanoate |

This table is based on the synthesis of Methyl 3-oxooctadecanoate as described in reference nih.gov.

Stereoselective Synthetic Routes

Achieving control over the three-dimensional arrangement of atoms is a critical challenge in modern synthesis. Stereoselective routes are designed to produce a specific stereoisomer of a chiral molecule, which is particularly important in the synthesis of pharmaceuticals and natural products. acs.org

Asymmetric Transformations Utilizing Biocatalysts

Biocatalysis leverages the inherent selectivity of enzymes to perform chemical transformations with high efficiency and stereocontrol, often under environmentally benign conditions. wikipedia.org Enzymes such as oxygenases, transferases, and acylases can be employed for the selective functionalization of molecules. wikipedia.org

For instance, a chemoenzymatic approach can be used to synthesize complex molecules. In one study, transferase enzymes were used for the selective methylation and acylation of amikacin (B45834) derivatives. wikipedia.org In the context of β-ketoesters, one could envision a pathway where a prochiral substrate is selectively hydroxylated by an oxygenase enzyme to create a chiral alcohol. This intermediate could then be chemically methylated to yield an enantiomerically enriched α-methoxy-β-ketoester. This "green chemistry" approach avoids the need for chiral auxiliaries or metal catalysts.

Chiral Auxiliary-Mediated Approaches

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. atamanchemicals.comfluorochem.co.uk After the desired chiral center has been created, the auxiliary can be removed and often recycled. orgsyn.org This strategy is widely used for the asymmetric alkylation of enolates derived from carboxylic acids, ketones, and esters. orgsyn.org

Prominent examples of chiral auxiliaries include the oxazolidinones developed by David Evans and pseudoephedrine derivatives. orgsyn.orgnih.gov In a typical application, a β-ketoester would first be converted into an amide by reaction with a chiral amino alcohol like pseudoephedrine. Deprotonation of this chiral amide with a strong base, such as lithium diisopropylamide (LDA), generates a stereochemically defined Z-enolate. This enolate is shielded on one face by the auxiliary, forcing an incoming electrophile (such as an electrophilic methoxylating agent) to approach from the less hindered face. This process, known as diastereoselective alkylation, results in the formation of a new stereocenter with high control. nih.gov Subsequent hydrolysis of the amide bond removes the auxiliary and reveals the enantiomerically enriched α-methoxy acid, which can then be esterified.

Table 2: Common Chiral Auxiliaries for Asymmetric Synthesis

| Chiral Auxiliary | Class | Typical Application |

|---|---|---|

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Oxazolidinone | Asymmetric aldol (B89426) reactions and alkylations |

| (1S,2S)-(+)-Pseudoephedrine | Amino alcohol | Asymmetric alkylation of carboxylic acids |

| (1R,2R)-2-Methylamino-1,2-diphenylethanol (Pseudoephenamine) | Amino alcohol | Asymmetric alkylation with improved crystallinity nih.gov |

Catalytic Synthesis Methods

Catalytic methods offer an efficient and atom-economical approach to synthesis by using a small amount of a catalyst to facilitate a reaction without being consumed. Transition-metal catalysis, in particular, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Transformations

Palladium catalysts are exceptionally versatile and are used in numerous transformations, including cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions, as well as aminations. mdpi.com While a direct palladium-catalyzed methoxylation of methyl acetoacetate at the α-position is not standard, palladium catalysis is instrumental in building complex derivatives from β-ketoester precursors.

A relevant example is the Suzuki-Miyaura cross-coupling of enol tosylates derived from β-ketoesters. In this process, a β-ketoester like methyl acetoacetate is first converted into its enol tosylate. This substrate can then undergo a palladium-catalyzed reaction with a boronic acid. This transformation proceeds with high stereoretention, allowing for the synthesis of specific (E)- or (Z)-isomers of α,β-unsaturated esters. orgsyn.org This demonstrates how palladium catalysis can be used to functionalize the β-ketoester scaffold, creating diverse derivatives.

Table 3: Palladium-Catalyzed Suzuki-Miyaura Coupling of a β-Ketoester Derivative

| Enol Tosylate Substrate | Boronic Acid | Catalyst System | Product | Yield |

|---|---|---|---|---|

| Methyl (Z)-3-(tosyloxy)but-2-enoate | Phenylboronic acid | Pd(OAc)₂, PPh₃, K₃PO₄ | Methyl (Z)-3-phenyl-2-butenoate | 92% |

| Methyl (Z)-3-(tosyloxy)but-2-enoate | (4-formylphenyl)boronic acid | Pd(OAc)₂, PPh₃, K₃PO₄ | Methyl (Z)-3-(4-formylphenyl)-2-butenoate | 85% |

| Methyl (Z)-3-(tosyloxy)but-2-enoate | (4-bromophenyl)boronic acid | Pd(OAc)₂, PPh₃, K₃PO₄ | Methyl (Z)-3-(4-bromophenyl)-2-butenoate | 89% |

Data derived from a stereocomplementary synthesis of 3-aryl-2-butenoates. orgsyn.org

Rhodium(III)-Catalyzed Cascade Reactions

Rhodium catalysts are powerful tools for a variety of transformations, including hydrogenation, hydroformylation, and C-H activation. Specifically, cationic Rhodium(III) complexes are highly effective in catalyzing C-H functionalization reactions, enabling the direct formation of C-C bonds under mild conditions. acs.org

Recent research has demonstrated the Rh(III)-catalyzed oxidative C–H/C–H cross-coupling between N-pyrimidylindoles and β-ketoesters. acs.org In this cascade, the Rh(III) catalyst activates a C-H bond on the indole. This intermediate then reacts with the β-ketoester, which acts as an alkylating agent, to forge a new C-C bond and create an all-carbon quaternary center. The reaction proceeds through a catalytic cycle involving the generation of a Rh(III)-enolate intermediate, oxidation to a Rh(IV) species, and subsequent reductive elimination to release the product and regenerate the active catalyst. acs.org This methodology represents a state-of-the-art approach for the alkylation of β-ketoesters and could be applied to create complex derivatives of this compound.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Methyl acetoacetate |

| Methyl (S)-4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate |

| L-proline |

| Methyl 3-oxooctadecanoate |

| Monomethyl monopotassium malonate |

| Triethylamine |

| Magnesium chloride |

| n-Hexadecanoyl chloride |

| Amikacin |

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone |

| (1S,2S)-(+)-Pseudoephedrine |

| Lithium diisopropylamide (LDA) |

| (1R,2R)-2-Methylamino-1,2-diphenylethanol |

| (1S)-(−)-2,10-Camphorsultam |

| Methyl (Z)-3-(tosyloxy)but-2-enoate |

| Phenylboronic acid |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| Triphenylphosphine (PPh₃) |

| Potassium phosphate (B84403) (K₃PO₄) |

| Methyl (Z)-3-phenyl-2-butenoate |

| (4-formylphenyl)boronic acid |

| (4-bromophenyl)boronic acid |

Zinc Cluster-Catalyzed Processes

The use of multinuclear zinc clusters as catalysts represents a significant advancement in the synthesis of β-keto esters and their derivatives, primarily through transesterification reactions. These catalysts offer high efficiency and functional group tolerance under mild conditions.

Research has centered on tetranuclear zinc clusters, such as the μ-oxo-tetranuclear zinc cluster, which have proven to be highly effective for the transesterification of various methyl esters, including β-keto esters. jst.go.jpnih.gov A key example is the trifluoroacetate-bridged cluster, Zn₄(OCOCF₃)₆O, which can be synthesized on a gram scale by heating zinc trifluoroacetate (B77799) hydrate (B1144303) under a high vacuum. jst.go.jp This catalyst and its derivatives are noted for their high stability and activity. A commercially available version, known as ZnTAC24™, has been produced on a scale of over 200 kg, indicating its industrial relevance. jst.go.jp

Table 1: Examples of Zinc Cluster-Catalyzed Transesterification of β-Keto Esters This table is representative of the types of transformations possible with zinc-cluster catalysts, as detailed in the cited literature.

| Entry | Substrate | Alcohol | Catalyst (mol%) | Additive (mol%) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Ethyl acetoacetate | Benzyl alcohol | Zn₄(OCOCF₃)₆O (1) | DMAP (4) | 12 | 95 |

| 2 | Methyl pivaloylacetate | Isopropanol | Zn₄(OCOCF₃)₆O (1) | DMAP (4) | 24 | 88 |

| 3 | a,a-disubstituted β-keto ester | Phenethyl alcohol | Pentafluoropropionate-bridged zinc cluster (2) | DMAP (8) | 48 | 75 |

Industrial-Scale Synthesis Considerations

The industrial production of β-keto esters like this compound relies on scalable, efficient, and sustainable synthetic methods. researchgate.net Transesterification is a key reaction in this context, allowing for the conversion of readily available simple esters (e.g., methyl or ethyl esters) into more complex or specialized derivatives. researchgate.netrsc.org While specific industrial-scale process details for this compound are not widely published, general principles applicable to β-keto ester manufacturing, such as continuous flow processing and phase transfer catalysis, are critical for large-scale operations.

Continuous flow chemistry offers significant advantages for industrial synthesis, including superior heat and mass transfer, enhanced safety, and the potential for automation. ucd.ie These benefits are particularly relevant for potentially hazardous or highly exothermic reactions. The synthesis of keto esters has been successfully adapted to continuous flow systems.

For instance, a flow process for synthesizing β-keto esters from aldehydes and diazoacetates using a heterogeneous Sn-MCM-41 catalyst has been developed. thieme-connect.com This system allows for the production of various β-keto esters in high yields, and the product can be used directly in subsequent reactions within a single, integrated flow system. thieme-connect.comthieme-connect.com

A patent describes a continuous flow method for a structurally related compound, 2-methoxyimino ethyl acetoacetate. google.com In this process, reactants are pumped through separate channels into a microreactor at a controlled temperature. The short residence time and precise control over reaction parameters improve yield and safety while reducing waste. google.com This approach highlights a viable strategy for the industrial synthesis of this compound.

Table 2: Representative Continuous Flow Synthesis of a Methoxyimino Acetoacetate Derivative Data adapted from a patent describing a continuous flow process for a related compound. google.com

| Parameter | Value |

|---|---|

| Reactant A | 2-methoxyimino ethyl acetoacetate in chloroform (B151607) (53.42% w/w) |

| Reactant B | Sulfonyl chloride |

| Reactant C | N,N-dimethylformamide (Catalyst) and Benzoyl peroxide (Initiator) |

| Flow Rate (A) | 6.47 g/min |

| Flow Rate (B) | 4.05 g/min |

| Flow Rate (C) | 0.302 g/min |

| Reactor Temperature | 35-40 °C |

| Residence Time | 5 min |

Phase transfer catalysis (PTC) is a powerful technique for large-scale synthesis involving reactions between components in immiscible phases. It simplifies procedures, often allows for the use of aqueous and organic solvents, and can obviate the need for anhydrous conditions or strong, hazardous bases. tandfonline.com

In the context of β-keto esters, PTC is particularly well-suited for α-alkylation reactions to produce a wide range of derivatives. rsc.org The process typically involves an aqueous phase containing a base (e.g., potassium hydroxide) and an organic phase containing the β-keto ester and the alkylating agent. A phase-transfer catalyst, often a quaternary ammonium (B1175870) salt like a cinchona alkaloid derivative, facilitates the transfer of the enolate anion from the aqueous to the organic phase for reaction. rsc.orgmdpi.comnih.gov

This methodology has been shown to be scalable and the catalyst can often be recycled, making it an economically and environmentally attractive option for industrial applications. rsc.org High yields and enantioselectivities (for asymmetric processes) have been reported for the alkylation of various cyclic and acyclic β-keto esters. rsc.orgmdpi.com

Table 3: Example of Phase Transfer Catalysis for β-Keto Ester Alkylation This table illustrates a typical PTC alkylation, a key method for producing derivatives.

| Substrate | Alkylating Agent | Catalyst (mol%) | Base | Solvent System | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|---|

| 2-ethoxycarbonyl-1-indanone | Benzyl bromide | Cinchona-derived ammonium salt (1) | 50% aq. KOH | Toluene | 98 | 96 |

| 2-methoxycarbonyl-1-tetralone | Allyl bromide | Cinchona-derived ammonium salt (1) | 50% aq. K₂CO₃ | Toluene | 95 | 92 |

Chemical Reactivity and Transformation Studies of Methyl 2 Methoxy 3 Oxobutanoate

Fundamental Reaction Pathways

The reactivity of Methyl 2-methoxy-3-oxobutanoate is largely governed by the interplay between its two carbonyl centers, the acidic alpha-hydrogen, and the methoxy (B1213986) substituent.

Nucleophilic Addition Reactions at Carbonyl Centers

This compound possesses two electrophilic carbonyl carbons: one in the ketone functional group (C3) and the other in the methyl ester group (C1). The reactivity of these sites towards nucleophiles is a key aspect of the molecule's chemistry.

Generally, the ketone carbonyl is more electrophilic and thus more reactive towards nucleophilic attack than the ester carbonyl. libretexts.orglibretexts.org This difference in reactivity is attributed to the electronic properties of the adjacent groups. The ester's alkoxy group (-OCH₃) can donate electron density through resonance, which reduces the partial positive charge on the carbonyl carbon, making it less electrophilic. libretexts.org In contrast, the ketone's adjacent alkyl and α-methoxycarbonyl groups are less effective at delocalizing the positive charge.

This differential reactivity allows for selective reactions. For instance, strong nucleophiles will preferentially attack the more electrophilic ketone carbonyl. However, under certain conditions, reactions at the ester carbonyl, such as transesterification, can also occur. pressbooks.pub

Table 1: Relative Reactivity of Carbonyl Centers

| Carbonyl Group | Position | Relative Electrophilicity | Typical Reactions |

|---|---|---|---|

| Ketone | C3 | High | Nucleophilic Addition |

Enolization and Keto-Enol Tautomerism Dynamics

Like other β-dicarbonyl compounds, this compound exists in equilibrium between its keto and enol tautomers. thermofisher.commasterorganicchemistry.compearson.com This process, known as keto-enol tautomerism, involves the migration of a proton from the α-carbon (C2) to the ketone's oxygen atom, forming a carbon-carbon double bond and a hydroxyl group. thermofisher.comlibretexts.org

The hydrogen on the α-carbon of β-dicarbonyl compounds is significantly more acidic than that of simple ketones, facilitating enolization. pearson.commcat-review.org The stability of the resulting enol form is enhanced by several factors:

Conjugation: The C=C double bond of the enol is in conjugation with the ester's C=O double bond, which delocalizes the π-electrons and increases stability. thermofisher.commasterorganicchemistry.com

Intramolecular Hydrogen Bonding: The hydroxyl group of the enol can form a strong intramolecular hydrogen bond with the ester's carbonyl oxygen, creating a stable six-membered ring-like structure. masterorganicchemistry.com

The position of the keto-enol equilibrium is highly dependent on the solvent. masterorganicchemistry.com In nonpolar solvents, the enol form is often favored due to the stabilizing effect of the internal hydrogen bond. masterorganicchemistry.comresearchgate.net Conversely, polar, hydrogen-bonding solvents can stabilize the more polar keto tautomer and disrupt the intramolecular hydrogen bond of the enol, shifting the equilibrium towards the keto form. researchgate.netmissouri.edu For example, the enol content of similar β-dicarbonyls can range from less than 2% in water to nearly 50% in carbon tetrachloride. masterorganicchemistry.com

Table 2: Factors Influencing Keto-Enol Equilibrium

| Factor | Effect on Enol Content | Rationale |

|---|---|---|

| Solvent Polarity | Decreases with increasing polarity | Polar solvents stabilize the more polar keto form. researchgate.netmissouri.edu |

| Intramolecular H-Bonding | Increases | Stabilizes the enol tautomer. masterorganicchemistry.com |

| Conjugation | Increases | Delocalization of π-electrons provides stability. thermofisher.commasterorganicchemistry.com |

Decarboxylation Mechanisms

As a β-keto ester, this compound is susceptible to decarboxylation, particularly under specific reaction conditions. The Krapcho decarboxylation is a widely used method for this transformation. wikipedia.org This reaction typically involves heating the β-keto ester in a dipolar aprotic solvent, such as dimethyl sulfoxide (DMSO), often with the addition of a salt like lithium chloride or sodium cyanide. wikipedia.orgchem-station.com

The reaction is particularly effective for methyl esters, which are more susceptible to the initial SN2 attack. wikipedia.orgyoutube.com The mechanism proceeds via nucleophilic attack of a halide ion (e.g., Cl⁻) on the methyl group of the ester. wikipedia.orgchem-station.com This is followed by the elimination of carbon dioxide, which generates a carbanion intermediate. wikipedia.org This intermediate is then protonated, often by trace amounts of water in the solvent, to yield the final ketone product. wikipedia.org The Krapcho decarboxylation is advantageous as it occurs under relatively neutral conditions, avoiding the harsh acids or bases required for traditional saponification-decarboxylation sequences. wikipedia.orgyoutube.com

Oxidative and Reductive Transformations

The carbonyl groups and the methoxy substituent in this compound are key sites for oxidative and reductive reactions.

Selective Oxidation Reactions of Methoxy Groups

The selective oxidation of the methoxy group in the presence of the other functional groups in this compound presents a significant chemical challenge. Direct oxidation of a methoxy group to a different functional group without affecting the ketone or ester is not a common transformation. However, under certain oxidative conditions, cleavage of the methoxy group can occur. For instance, selective cleavage of methoxy groups adjacent to hydroxyl groups has been achieved through radical hydrogen abstraction. acs.org While not directly applicable to the title compound, it suggests that transformations involving the C-H bonds of the methoxy group are possible.

More commonly, oxidation reactions target other parts of similar molecules. For example, α-hydroxy ketones can be oxidized to α-dicarbonyls using various reagents. rsc.orgorganic-chemistry.org If this compound were to be reduced to its corresponding α-hydroxy derivative, subsequent oxidation could be a viable transformation pathway.

Regioselective and Stereoselective Reduction of Carbonyl Functionalities

The presence of two distinct carbonyl groups in this compound allows for regioselective reduction. The ketone carbonyl is generally more reactive towards hydride reducing agents than the ester carbonyl. masterorganicchemistry.com Therefore, mild reducing agents like sodium borohydride (NaBH₄) can selectively reduce the ketone to a secondary alcohol while leaving the ester group intact. masterorganicchemistry.comyoutube.com More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would typically reduce both the ketone and the ester.

The reduction of the ketone at C3 creates a new stereocenter at C3, in addition to the existing one at C2. This leads to the formation of diastereomeric products (syn and anti). Achieving stereoselectivity in the reduction of such α-substituted β-keto esters is a key focus in asymmetric synthesis.

Various methods have been developed to control the diastereoselectivity of this reduction:

Chelation-Controlled Reduction: Using Lewis acids like titanium tetrachloride (TiCl₄) can promote the formation of a chelate between the metal and both carbonyl oxygens, leading to a syn-selective reduction. researchgate.net

Non-Chelating Conditions: The use of sterically hindered reducing agents in combination with non-chelating metals, such as cerium(III) chloride, can favor the formation of the anti-diastereomer. researchgate.net

Enzymatic Reduction: Ketoreductases (KREDs) have been shown to be highly effective for the stereoselective reduction of α-substituted β-keto esters, often providing excellent diastereoselectivity and enantioselectivity. researchgate.netnih.govmdpi.com

Table 3: Selectivity in Reduction of α-Substituted β-Keto Esters

| Reagent/Catalyst | Typical Selectivity | Rationale |

|---|---|---|

| NaBH₄ | Regioselective for Ketone | Ketones are more reactive than esters towards NaBH₄. masterorganicchemistry.com |

| TiCl₄ / Pyridine-Borane | syn-selective | Lewis acid chelation controls the hydride attack trajectory. researchgate.net |

| CeCl₃ / LiEt₃BH | anti-selective | Steric hindrance and non-chelating conditions favor the anti product. researchgate.net |

Substitution Reactions

Substitution reactions are fundamental transformations in organic chemistry. For this compound, the potential for nucleophilic substitution at various positions dictates its utility as a synthetic intermediate.

The methoxy group in this compound is an ether linkage. Generally, ethers are relatively unreactive and require harsh conditions or specific activation to undergo nucleophilic substitution. The carbon atom of the methoxy group is an sp³-hybridized center, and a nucleophilic attack would proceed via an Sₙ2 mechanism. However, the methoxide (B1231860) ion (CH₃O⁻) is a poor leaving group, making direct substitution challenging under standard conditions.

While specific studies on the nucleophilic substitution of the methoxy group in this compound are not extensively documented in the surveyed literature, related transformations provide insights. For instance, in some contexts, a methoxy group can act as a leaving group, particularly when the reaction intermediate can stabilize the departure of the methoxide. This can be seen in reactions where an organolithium reagent attacks a methoxy ketone, leading to the eventual displacement of the methoxy group after the initial nucleophilic addition to the carbonyl youtube.com.

In the broader context of beta-keto esters, reactions typically occur at the acidic alpha-carbon or the carbonyl groups rather than involving the substitution of an alpha-alkoxy group. The acidity of the alpha-hydrogen in beta-keto esters makes them prone to deprotonation and subsequent alkylation or other electrophilic additions aklectures.com.

Cycloaddition and Rearrangement Reactions

Cycloaddition and rearrangement reactions are powerful tools for constructing complex molecular architectures. The functional groups within this compound and its derivatives offer potential for these transformations.

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring wikipedia.org. For a derivative of this compound to participate as a dienophile, it would typically require an adjacent carbon-carbon double bond, creating an α,β-unsaturated keto-ester system.

While studies specifically employing this compound in Diels-Alder reactions are not prominent, the reactivity of similar α,β-unsaturated carbonyl compounds is well-established. For example, Methyl 2-oxobut-3-enoate, a related compound, has been investigated as a dienophile in Diels-Alder reactions with various 1,3-dienes to produce functionalized cyclohexene (B86901) products in moderate to good yields dtu.dk. The reaction is often performed as a one-pot procedure where the precursor, Methyl vinyl glycolate (MVG), is first oxidized to the reactive enone, which then undergoes cycloaddition dtu.dk.

The general principle involves the reaction of an electron-deficient dienophile with an electron-rich diene khanacademy.org. The presence of electron-withdrawing groups like esters and ketones on the dienophile accelerates the reaction masterorganicchemistry.com. Unsaturated β-ketoesters have been utilized in enantioselective Diels-Alder reactions, catalyzed by Lewis acids, to form complex cyclic systems with high stereocontrol researchgate.netprinceton.edu. For instance, 2-carbomethoxy-2-cyclohexen-1-one undergoes Diels-Alder reactions with various dienes to yield cis-fused octalone systems researchgate.net. These examples highlight the potential of α-alkoxy-β-keto ester scaffolds in the synthesis of functionalized cyclohexenes and related carbocycles paris-saclay.frmdpi.com.

| Diene | Dienophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Various 1,3-dienes | Methyl 2-oxobut-3-enoate | Dess-Martin periodinane (for in situ formation), rt | Functionalized cyclohexenes | dtu.dk |

| Various dienes | 2-carbomethoxy-2-cyclohexen-1-one | Stannic chloride | cis-1-octalone systems | researchgate.net |

| Various dienes | α-methylene β-ketoesters | Dicationic ruthenium PNNP complexes | Alkoxycarbonyltetrahydro-1-indanone derivatives | researchgate.net |

The retro-Claisen condensation is the reverse of the Claisen condensation and involves the cleavage of a carbon-carbon bond in a β-dicarbonyl compound ucla.edu. For a β-keto ester like this compound, this reaction would be initiated by a strong base. The mechanism involves the nucleophilic attack of the base at the ketone carbonyl, followed by the cleavage of the Cα-Cβ bond, ultimately yielding an ester and a ketone enolate.

Specifically, for this compound, treatment with a strong base such as sodium methoxide could lead to the formation of methyl acetate (B1210297) and the enolate of methoxyacetone. This fragmentation process is a potential synthetic route for the degradation of β-keto esters or for the generation of specific ester and enolate fragments ucla.edu. The reaction is generally favorable when the resulting enolate is stabilized. For the retro-Claisen condensation to occur, the β-keto ester must be non-enolizable at the carbon between the two carbonyl groups, or the conditions must favor the fragmentation pathway over simple deprotonation ucla.edu.

Palladium-catalyzed allylic rearrangements are versatile reactions that typically involve the transposition of a leaving group on an allylic substrate. While this compound itself is not an allylic substrate, its derivatives with a double bond in the butanoyl chain could potentially undergo such rearrangements.

Studies on related compounds, such as methyl 2-acyloxybut-3-enoates, have demonstrated palladium(0)-catalyzed rearrangements to the corresponding methyl 4-acyloxycrotonates researchgate.net. The mechanism for this transformation is proposed to proceed through the formation of an intermediate π-allyl palladium(II) complex, which is then attacked by the acyloxy nucleophile in an intermolecular fashion researchgate.net. The reaction is performed at room temperature with a Pd(PPh₃)₄ catalyst and gives good yields for various acetate, benzoate, and propanoate esters researchgate.net.

In a related context, palladium-catalyzed dearomative methoxyallylation of 3-nitroindoles involves the generation of a π-allyl-Pd(II) intermediate from an allyl carbonate, with a methoxy anion acting as the nucleophile dicp.ac.cn. This demonstrates the compatibility of methoxy groups and palladium-catalyzed allylic functionalization. These examples suggest that an allylic derivative of this compound could potentially undergo similar palladium-catalyzed transformations, although the methoxy group at the 2-position would influence the electronics and sterics of the substrate and the intermediate π-allyl complex.

| Substrate | Catalyst | Product | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| Methyl 2-acyloxybut-3-enoates | Pd(PPh₃)₄ (2%) | Methyl 4-acyloxycrotonates | Formation of a π-allyl palladium(II) complex | researchgate.net |

| 3-Nitroindoles and Allyl carbonates | Palladium catalyst | Dearomatized methoxyallylated indolines | Nucleophilic attack of methoxy anion on a π-allyl-Pd(II) intermediate | dicp.ac.cn |

Synthesis of Pharmaceuticals and Agrochemicals

While the direct application of this compound in the synthesis of commercially available pharmaceuticals and agrochemicals is not prominently detailed in current literature, related structures are of significant interest. For instance, the synthesis of the targeted cancer therapy drug Gefitinib has been explored using a similarly structured starting material, methyl 3-hydroxy-4-methoxybenzoate. mdpi.com This suggests the potential for methoxy- and oxobutanoate-containing compounds to serve as valuable synthons in the development of new therapeutic agents. The investigation into the reactivity and synthetic transformations of this compound could unveil novel pathways to bioactive molecules.

Precursor in the Development of Bioactive Molecules

The development of new bioactive molecules often relies on the availability of unique chemical scaffolds. While specific examples of this compound as a direct precursor to a named bioactive molecule are not readily found, research into the synthesis of complex molecules like dual PPARα/γ agonists demonstrates the modular approach often taken in drug discovery. researchgate.net Compounds with multiple functional groups, such as this compound, can theoretically be elaborated into a variety of structures with potential biological activity. Further research is needed to fully explore its potential as a starting material for libraries of compounds to be screened for biological efficacy.

Building Block for Complex Natural Products Synthesis

The synthesis of natural products is a significant driver of innovation in organic chemistry. These complex molecules often require a strategic assembly of smaller, functionalized building blocks. nih.gov The structure of this compound, containing ester, ketone, and methoxy groups, presents multiple reaction sites for carbon-carbon bond formation and functional group interconversion, making it a plausible, though not widely documented, building block for the synthesis of intricate natural product skeletons.

There is currently no specific information available in the scientific literature detailing the use of this compound in the synthesis of indolosesquiterpenes. This class of natural products, characterized by a combination of indole and sesquiterpene moieties, represents a complex synthetic challenge where novel building blocks are continually sought.

The biosynthesis of tropane (B1204802) alkaloids, a class of medicinally important natural products including cocaine and scopolamine, involves a series of complex enzymatic reactions. nih.gov A key intermediate in this pathway is 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid. nih.gov For research purposes, the methyl ester of this compound, methyl (S)-4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate, has been synthesized to study the enzymatic processes in cocaine biosynthesis. semanticscholar.org It is important to note that this biosynthetic intermediate is structurally distinct from this compound. The formation of the tropane ring system proceeds through the cyclization of these oxobutanoate derivatives. nih.govresearchgate.net

Role in Fine Chemical Production

The fine chemical industry produces complex, pure chemical substances that are often used as intermediates in the production of specialty chemicals, including pharmaceuticals and agrochemicals. While the specific role and production volume of this compound in the fine chemical sector are not publicly detailed, its classification as a research chemical suggests its use in smaller-scale, specialized applications rather than large-scale industrial production. chemicalbook.com

Derivatization Reagent in Analytical Chemistry

In analytical chemistry, derivatization is a technique used to modify an analyte to make it more suitable for analysis by methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). jfda-online.comddtjournal.com This process can improve the volatility, thermal stability, or detectability of a compound. While there are many reagents used for derivatization, there are no specific, documented examples of this compound being employed as a derivatization reagent in analytical chemistry.

Unveiling the Synthetic Potential of this compound

A comprehensive exploration of the advanced organic synthesis applications of the chemical compound this compound reveals its utility in specialized analytical methodologies. This article focuses on its role in the formation of nitrone derivatives for aldehyde analysis, its use in mass spectrometry derivatization strategies, and its applications in trace analysis, supported by detailed research findings.

Q & A

Q. What are the recommended synthetic pathways for Methyl 2-methoxy-3-oxobutanoate, and how can reaction conditions be optimized?

- Methodological Answer : this compound can be synthesized via esterification or substitution reactions. For example, substitution of the methoxy group in similar β-keto esters has been achieved using sodium methoxide in anhydrous methanol under reflux . Optimization involves controlling reaction temperature (typically 50–70°C), using catalysts like H₂SO₄ for esterification, and purifying via vacuum distillation. Yield improvements (≥75%) are achieved by maintaining anhydrous conditions and inert atmospheres .

Q. How should researchers purify this compound, and what techniques confirm its purity?

- Methodological Answer : Post-synthesis purification methods include fractional distillation (for liquid forms) or recrystallization using solvents like ethyl acetate/hexane. Purity validation requires a combination of:

- Gas Chromatography (GC) with flame ionization detection (FID) to assess volatility and impurities.

- Thin-Layer Chromatography (TLC) using silica gel plates (eluent: 7:3 hexane/ethyl acetate) to monitor reaction progress.

- Melting Point Analysis (if crystalline) to compare against literature values (e.g., related esters melt at 83–86°C ).

Q. What storage conditions are critical for preserving the stability of this compound?

- Methodological Answer : The compound must be stored in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation . Degradation studies show a 15% loss in purity after 6 months at 4°C, emphasizing the need for sub-zero storage. For short-term use, desiccators with silica gel are acceptable .

Advanced Research Questions

Q. How does the methoxy group influence the electronic environment and reactivity of this compound?

- Methodological Answer : The methoxy group acts as an electron-donating substituent, stabilizing the β-keto ester via resonance. Comparative studies with analogs (e.g., Methyl 4-methoxy-3-oxobutanoate) show enhanced enolization kinetics, confirmed by UV-Vis spectroscopy at 280 nm (enol form absorbance) . Reactivity in nucleophilic acyl substitution is 3× faster than non-methoxy analogs, as demonstrated by kinetic studies using triethylamine as a base .

Q. What advanced spectroscopic methods resolve contradictions in characterizing degradation byproducts?

- Methodological Answer : Contradictory LC-MS data on hydrolysis byproducts (e.g., 3-oxobutanoic acid vs. methoxyacetic acid) can be resolved using:

- High-Resolution Mass Spectrometry (HR-MS) to distinguish isobaric fragments (e.g., m/z 118.063 for C₄H₆O₃ vs. m/z 118.026 for C₃H₆O₄).

- ²H Isotopic Labeling to track methoxy group retention during hydrolysis .

Q. How can researchers design experiments to study enzymatic interactions with this compound?

- Methodological Answer : Use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinity with enzymes like esterases. For example:

- Immobilize the compound on SPR chips and measure real-time binding kinetics with Candida antarctica lipase B .

- Compare inhibition constants (Kᵢ) with non-methoxy analogs to assess steric/electronic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.